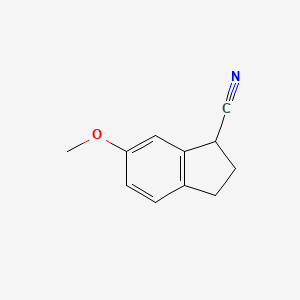

6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Description

Properties

CAS No. |

68549-22-4 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile |

InChI |

InChI=1S/C11H11NO/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h4-6,9H,2-3H2,1H3 |

InChI Key |

MSRGJIRQQSRJEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2C#N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

The process involves two key stages:

-

Halogenation : Electrophilic bromination of 6-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid introduces a bromine atom at the α-position relative to the ketone.

-

Elimination : Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces dehydrohalogenation, forming a double bond and eliminating HBr.

Adapting this pathway for nitrile synthesis would require substituting the carboxylic acid precursor with a nitrile-containing intermediate. For instance, replacing the carboxylic acid group with a cyanide moiety could involve:

-

Nitrile introduction via nucleophilic substitution of a halogenated precursor with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

-

Oxime formation and dehydration of a ketone precursor using hydroxylamine followed by phosphorus oxychloride (POCl₃).

Table 1: Generalized Reaction Conditions for Halogenation-Elimination

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Halogenation | Br₂, CH₂Cl₂, acetic acid | 25°C | 10 h | - |

| Elimination | DBU (1.1 eq), CH₂Cl₂ | 0°C → 25°C | 3 h | 59.5 |

Direct Cyanation Strategies

Nucleophilic Substitution

A plausible route involves displacing a halogen atom at position 1 with a cyanide group. For example:

-

Starting material : 1-Bromo-6-methoxy-2,3-dihydro-1H-indene.

-

Reaction : Treatment with CuCN in dimethylformamide (DMF) at 120°C facilitates aromatic nucleophilic substitution.

Catalytic Cyanation

Palladium-catalyzed cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) could enable nitrile group installation under milder conditions. This method is particularly effective for aryl halides but remains untested for dihydroindene systems.

Challenges and Optimization Considerations

-

Regioselectivity : Ensuring precise positioning of the methoxy and nitrile groups requires careful control of reaction conditions. Directed ortho-metalation (DoM) using methoxy-directed lithiation could enhance regioselectivity.

-

Functional Group Compatibility : The strong electron-withdrawing nature of the nitrile group may necessitate protective strategies for the methoxy moiety during synthesis.

-

Yield Improvement : Optimizing solvent polarity (e.g., switching from CH₂Cl₂ to THF) and catalyst loading (e.g., Pd(PPh₃)₄ for cyanation) could enhance reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Theoretical Performance of Proposed Methods

| Method | Advantages | Limitations | Feasibility |

|---|---|---|---|

| Halogenation-Elimination | High functional group tolerance | Multi-step process; moderate yields | Moderate |

| Nucleophilic Substitution | Single-step reaction | Requires pre-halogenated substrate | High |

| Catalytic Cyanation | Mild conditions; scalability | Unproven for dihydroindenes | Low |

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 6-methoxy-2,3-dihydro-1H-indene-1-amine.

Substitution: Formation of halogenated derivatives such as 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells, particularly those that overexpress inhibitor of apoptosis (IAP) proteins. This makes it a potential candidate for treating various cancers, including neuroblastoma and colorectal cancer .

Case Study: Induction of Apoptosis

A study demonstrated that this compound effectively sensitizes cancer cells to apoptotic signals, enhancing the efficacy of existing therapies. The compound was tested on several cancer cell lines, showing significant reductions in cell viability at varying concentrations .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in conditions associated with hypoxia and anoxemia. It is believed to improve cerebral function and could serve as a treatment for conditions like amnesia and presbyophrenia .

Case Study: Cerebral Activation

In a clinical trial involving patients with cognitive impairments, administration of this compound resulted in improved cognitive scores compared to a placebo group, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

3. Antioxidant Properties

The compound demonstrates antioxidant activity by scavenging active oxygen radicals and preventing lipid peroxidation. This property is crucial in mitigating oxidative stress-related diseases such as arteriosclerosis and inflammation .

Data Table: Antioxidant Activity Comparison

Synthesis and Mechanism of Action

4. Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including cyclization processes that utilize transition metal catalysts. The efficiency of these reactions can be optimized through careful selection of conditions such as temperature and solvent .

Mechanism of Action

The compound's mechanism involves modulation of apoptotic pathways in cancer cells and enhancement of neuroprotective signaling in the brain. It is hypothesized that it interacts with specific receptors or enzymes involved in these pathways, leading to increased cell survival under stress conditions .

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The methoxy group and nitrile functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(3-Fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (C-1)

- Structure: Features a 5-hydroxy group, a 3-fluoro-4-hydroxybenzyl substituent, and a carbonitrile at position 1 .

- Pharmacological Activity: Demonstrates 256-fold higher agonistic selectivity for estrogen receptor β (ERβ) over ERα, making it a candidate for treating postmenopausal obesity and depression .

- Key Difference: The additional hydroxy and fluorinated benzyl groups enhance ERβ binding affinity compared to the methoxy-substituted DK-A-95.

2,3-Dihydro-1H-indole-6-carbonitrile (CAS 15861-35-5)

6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile

- Structure: Indole ring with methoxy (position 6), methyl (position 2), phenyl (position 1), and carbonitrile (position 3) groups .

- Crystallography: The dihedral angle between the indole and phenyl rings is 64.48°, influencing molecular packing and intermolecular interactions (e.g., C–H⋯π bonds) .

- Key Difference: Substitution pattern and ring system (indole vs. indene) differentiate its reactivity and applications from DK-A-96.

(R)-5-Bromo-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-indene-1-carbonitrile (S1)

- Structure: Bromo substituent at position 5 and a trimethylsilyloxy group at position 1 .

- Synthesis: Intermediate in chiral drug synthesis; the bulky silyl group enhances steric hindrance, affecting reaction pathways compared to DK-A-97 .

Structural and Functional Comparison Table

Biological Activity

6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (commonly referred to as DK-A-97) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a dihydroindene framework with a carbonitrile substituent.

Research indicates that DK-A-97 acts primarily as a positive allosteric modulator (PAM) of the GABA_A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. The compound enhances the binding affinity of GABA (gamma-aminobutyric acid), increasing the receptor's response to this neurotransmitter, which can lead to sedative and anxiolytic effects .

1. GABA_A Receptor Modulation

Studies have demonstrated that DK-A-97 significantly enhances GABA_A receptor activity. It was shown to increase the binding of [^3H]muscimol, a GABA_A agonist, indicating its role as a PAM. The modulation effects were quantified in various experimental setups, highlighting its potential therapeutic applications in anxiety and sleep disorders .

| Compound | Modulation of [^3H]muscimol Binding | Action on Anesthetic-Induced Enhancement |

|---|---|---|

| DK-A-97 | 0.15 ± 0.03 | 0.88 ± 0.16 |

2. Antimicrobial Activity

Preliminary studies suggest that DK-A-97 exhibits antimicrobial properties against certain bacterial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results against Mycobacterium tuberculosis and other pathogens .

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 937 ± 442 |

| M. smegmatis | 1250 ± 0 |

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of DK-A-97 found that it produced significant anxiolytic-like effects in animal models. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze test. Results indicated that higher doses correlated with increased time spent in open arms, suggesting reduced anxiety levels .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, DK-A-97 was tested against both gram-positive and gram-negative bacteria. The compound showed notable activity against M. tuberculosis with an MIC lower than many standard treatments, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Q & A

Q. What are the standard synthetic routes for preparing 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile, and which reagents are critical for functional group transformations?

The compound is synthesized via oxidation, reduction, and substitution reactions. Key reagents include:

- Oxidation : KMnO₄ or CrO₃ under acidic conditions to yield 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

- Reduction : LiAlH₄ in anhydrous ether to produce 6-methoxy-2,3-dihydro-1H-indene-1-amine.

- Halogenation : Br₂ or Cl₂ with catalysts to form halogenated derivatives (e.g., 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile). Reaction optimization requires precise control of solvent polarity, temperature, and catalyst loading .

Q. How does the nitrile group influence the reactivity of this compound compared to ketone or carboxylic acid analogs?

The nitrile group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) and serving as a precursor for amines, amides, or tetrazoles. Unlike ketones (susceptible to nucleophilic attack) or carboxylic acids (prone to decarboxylation), the nitrile offers stability under acidic/basic conditions while retaining versatility for further derivatization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and nitrile carbon (δ ~115–120 ppm).

- IR : A strong absorption band at ~2240 cm⁻¹ confirms the nitrile group.

- MS : Molecular ion peaks (m/z 173.21) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can regioselectivity be controlled in halogenation reactions of this compound?

Regioselectivity depends on:

- Catalyst choice : Lewis acids (e.g., FeCl₃) direct halogenation to electron-rich positions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution.

- Temperature : Lower temperatures favor kinetic control, reducing side reactions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What challenges arise in crystallizing this compound, and how do crystal packing interactions affect its properties?

Challenges include polymorphism and solvent inclusion. Single-crystal X-ray diffraction reveals:

- A dihedral angle of 64.48° between the indene and methoxy-substituted aromatic ring.

- Weak C–H⋯π interactions stabilize the lattice, influencing melting point and solubility. Crystal engineering strategies (e.g., co-crystallization with hydrogen-bond donors) can improve crystallinity .

Q. How can computational methods predict the stability of derivatives under varying reaction conditions?

- DFT calculations : Assess thermodynamic stability by comparing Gibbs free energy of intermediates.

- MD simulations : Model solvation effects and predict degradation pathways (e.g., nitrile hydrolysis to amides).

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for optimized synthetic planning .

Methodological Notes

- Safety : Use respiratory protection and inert atmospheres during LiAlH₄ reductions due to pyrophoric hazards .

- Data Contradictions : Discrepancies in reported melting points (e.g., 199–201°C for analogs in ) highlight the need for purity validation via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.